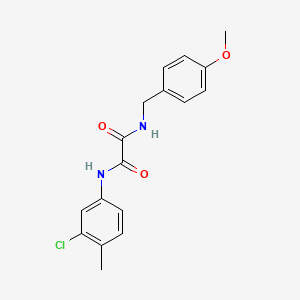![molecular formula C17H14N4O5 B5030249 5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)
5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and analysis of pyrimidine derivatives, including those similar to the specified compound, have been a focus in the fields of organic chemistry and materials science due to their diverse applications and significant properties. These compounds often exhibit interesting physical and chemical characteristics, which can be attributed to their unique molecular structures.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves multicomponent reactions, showcasing high efficiency, reduced waste, and notable atom economy. For instance, Ryzhkova et al. (2023) elaborated on a simple and efficient tandem Knoevenagel–Michael protocol for the synthesis of a related pyrimidine derivative using arylglyoxal monohydrates, highlighting the versatility of pyrimidine-2,4,6-triones as building blocks in organic synthesis (Ryzhkova et al., 2023).
Molecular Structure Analysis
The crystal and molecular structures of pyrimidine derivatives often reveal significant polarization of electronic structures, influenced by intramolecular hydrogen bonding and the spatial arrangement of substituents. Such structural insights provide a basis for understanding the reactivity and interactions of these molecules (Orozco et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including acylation, alkylation, and cycloadditions, which significantly alter their chemical properties. These reactions are influenced by the nature of substituents on the pyrimidine ring, demonstrating the compounds' reactivity towards electrophilic and nucleophilic agents (Steinlin & Vasella, 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are closely linked to their molecular configurations. X-ray crystallography studies have provided detailed insights into the molecular conformations and intermolecular interactions that dictate these physical properties (Mohan et al., 2003).
properties
IUPAC Name |
5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-9-6-11(7-14-15(22)18-17(24)19-16(14)23)10(2)20(9)12-4-3-5-13(8-12)21(25)26/h3-8H,1-2H3,(H2,18,19,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMUMSFXMCWURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)

![diisopropyl [anilino(3-pyridinyl)methyl]phosphonate](/img/structure/B5030195.png)
![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)
![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)
![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
![(3R*,4R*)-1-(1-cyclopenten-1-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5030239.png)